Ethyl (3-iodobenzoyl)acetate: A Core Building Block for Advanced Synthesis
Ethyl (3-iodobenzoyl)acetate: A Core Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers
Executive Summary
Ethyl (3-iodobenzoyl)acetate is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of complex organic structures. Its unique architecture, combining a reactive β-ketoester system with a synthetically valuable iodinated aromatic ring, makes it a prized building block for drug discovery and materials science. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established chemical principles and field-proven insights. The objective is to empower researchers to harness the full synthetic potential of this compound with both confidence and scientific rigor.
Physicochemical & Structural Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. Ethyl (3-iodobenzoyl)acetate's behavior in a reaction environment is dictated by its molecular structure and resulting physical characteristics.
Identity and Key Identifiers
A consistent and accurate identification of chemical compounds is paramount for reproducibility and safety in research.
| Property | Value | Source |
| IUPAC Name | ethyl 3-(3-iodophenyl)-3-oxopropanoate | [1] |
| CAS Number | 68332-33-2 | [2] |
| Molecular Formula | C₁₁H₁₁IO₃ | [2] |
| Molecular Weight | 318.11 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=CC=C1)I | [1] |
| InChIKey | BJAFBVNGJCARIJ-UHFFFAOYSA-N | [1] |
Structural Analysis
The molecule's reactivity profile is best understood by examining its constituent parts. The diagram below illustrates the key functional groups and the standard numbering convention used for spectroscopic analysis.
Caption: Synthetic overview via Claisen condensation.
Step-by-Step Experimental Workflow
Objective: To synthesize Ethyl (3-iodobenzoyl)acetate with a purity of >97%.
Trustworthiness Principle: This protocol is designed as a self-validating system. Each stage includes checkpoints (e.g., complete dissolution, color change, TLC analysis) to ensure the reaction is proceeding as expected before moving to the next phase.
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Preparation (Inert Atmosphere is Key):
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Action: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel.
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Causality: The primary reactive species, the enolate of ethyl acetate, is a strong base and highly sensitive to moisture. Water will protonate the enolate, quenching the reaction, and will also consume the sodium ethoxide base. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent these side reactions and maximize yield.
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Base & Solvent Addition:
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Action: To the flask, add anhydrous ethanol (solvent) followed by the careful, portion-wise addition of sodium metal or, more safely, commercial sodium ethoxide. Stir until all sodium has reacted and dissolved to form sodium ethoxide in situ.
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Causality: Sodium ethoxide is the strong base required to deprotonate ethyl acetate, which has a pKa of ~25. Using an alkoxide base that matches the alcohol portion of the ester (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that would complicate the product mixture.
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Enolate Formation & Acylation:
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Action: Add anhydrous ethyl acetate to the dropping funnel and add it dropwise to the stirred solution of sodium ethoxide over 30 minutes. Following this, add ethyl 3-iodobenzoate dropwise at a controlled temperature (e.g., room temperature or 0 °C).
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Causality: The first addition generates the nucleophilic enolate. The subsequent dropwise addition of the electrophilic ester (ethyl 3-iodobenzoate) at a controlled rate prevents self-condensation of ethyl acetate and ensures the desired cross-condensation occurs efficiently. The reaction is an equilibrium; it is driven to completion by the fact that the resulting β-ketoester product is more acidic (pKa ~11) than ethanol and is immediately deprotonated by the ethoxide base, forming a stabilized enolate salt.
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Reaction Monitoring & Completion:
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Action: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting ethyl 3-iodobenzoate.
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Causality: Reaction kinetics can be slow. Gentle heating can increase the rate, while TLC provides empirical evidence that the starting material is being converted to product, preventing premature workup.
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Workup & Neutralization:
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Action: Cool the reaction mixture in an ice bath. Slowly and carefully add dilute aqueous acid (e.g., 1M HCl or acetic acid) until the solution is acidic (pH ~5-6).
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Causality: The product exists as its sodium enolate salt. Acidification is required to protonate this salt to yield the neutral β-ketoester product, which is soluble in organic solvents and can be extracted. This step must be done carefully and with cooling, as the neutralization is exothermic.
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Extraction & Purification:
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Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
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Causality: This standard liquid-liquid extraction sequence isolates the desired organic product from the aqueous phase containing inorganic salts and residual ethanol. The final purification of the crude oil is typically achieved by vacuum distillation or column chromatography on silica gel.
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Reactivity and Synthetic Applications
The synthetic utility of Ethyl (3-iodobenzoyl)acetate stems from its multiple, orthogonally reactive sites. A strategic chemist can address each site selectively to build molecular complexity.
Caption: Reactivity profile and key transformations.
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At the β-Ketoester Core: This is the classical reactivity hub for β-dicarbonyls. Its enolate is a soft nucleophile, ideal for Sₙ2 reactions with alkyl halides. It is a cornerstone precursor for synthesizing heterocyclic systems. For example, its analogs are used in the synthesis of aroylbenzoxepinones and Cdc7 kinase inhibitors. [3]* At the Carbon-Iodine Bond: This site is the gateway to modern cross-coupling chemistry. The C-I bond is highly susceptible to oxidative addition into a low-valent palladium catalyst, initiating a catalytic cycle. This enables the construction of biaryl structures (Suzuki), stilbenes (Heck), aryl-alkynes (Sonogashira), and aniline or ether derivatives (Buchwald-Hartwig), transforming a simple building block into a highly decorated scaffold. The use of iodine-containing reagents in organic synthesis is well-documented for its versatility. [4][5]* On the Aromatic Ring: While the ring is deactivated towards electrophilic aromatic substitution (EAS) by the electron-withdrawing benzoyl group, further functionalization (e.g., nitration) is possible under forcing conditions. The iodine and benzoyl groups will direct incoming electrophiles primarily to the positions ortho and para to the iodine and meta to the benzoyl group.
Safety, Handling, and Storage
Authoritative Grounding: While a specific Safety Data Sheet (SDS) for Ethyl (3-iodobenzoyl)acetate is not widely available, its structure suggests a hazard profile that must be inferred from analogous compounds. Both ethyl acetate and, more significantly, halogenated alkylating agents like ethyl iodoacetate provide critical safety insights.
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Ethyl Acetate: This component of the structure is a highly flammable liquid and vapor (H225) that causes serious eye irritation (H319) and may cause drowsiness or dizziness (H336). [6][7][8]* Ethyl Iodoacetate: This related α-halo ester is classified as acutely toxic (fatal if swallowed, H300) and causes severe skin burns and eye damage (H314). [9]It is a potent lachrymator.
Senior Application Scientist's Recommendation: Given the composite nature of the target molecule, it must be handled with the precautions appropriate for the most hazardous potential component.
Personal Protective Equipment (PPE)
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Eyes/Face: Wear chemical safety goggles and a face shield.
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Skin: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure no skin is exposed.
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Respiratory: Handle only in a certified chemical fume hood to avoid inhalation of vapors or potential aerosols.
Handling & Storage
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [2]* Handling: Avoid contact with skin, eyes, and clothing. [10]Do not breathe vapors. Take precautionary measures against static discharge. [8]Ground and bond containers when transferring material. [6]
Spill & Disposal
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Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for chemical waste.
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Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow to enter drains or waterways. [10]
Conclusion
Ethyl (3-iodobenzoyl)acetate is a powerful and versatile chemical intermediate. Its value lies not in its direct application, but in its potential as a precursor for high-value compounds in pharmaceuticals and material science. By understanding its fundamental properties, leveraging its distinct reactive sites through carefully planned synthetic routes, and adhering to rigorous safety protocols, researchers can effectively unlock its potential for innovation. This guide serves as a foundational resource to support that endeavor, bridging theoretical knowledge with practical, safety-conscious application.
References
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CP Lab Safety. Ethyl (3-iodobenzoyl)acetate, min 97%. [Link]
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Redox. (2024). Safety Data Sheet Ethyl Acetate Revision 5. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl acetate. [Link]
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Slideshare. Iodobenzene diacetate applications in organic synthesis. [Link]
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The Good Scents Company. ethyl benzoyl acetate. [Link]
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Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. [Link]
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PubChem. Ethyl benzoylacetate. [Link]
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ResearchGate. (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. [Link]
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PubChem. Ethyl (3-iodobenzoyl)acetate. [Link]
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ResearchGate. (PDF) Iodine in Organic Synthesis. [Link]
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Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]
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MDPI. Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. [Link]
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Frontiers. (2020). Recent Synthetic Applications of the Hypervalent Iodine(III) Reagents in Visible-Light-Induced Photoredox Catalysis. [Link]
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